![molecular formula C13H12N4O B14275102 2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one CAS No. 137932-41-3](/img/structure/B14275102.png)
2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one is a heterocyclic compound that belongs to the class of pyrimidoquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one typically involves the condensation of aromatic amines, barbituric acid, and aryl aldehydes. One efficient method reported involves the use of UV365 light in an aqueous-glycerol medium, which promotes a catalyst-free synthesis at room temperature . This method is environmentally friendly and offers high yields without the need for chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbonyl compounds under aqueous conditions.
Substitution: It can participate in electrophilic aromatic substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are typically used.
Major Products Formed
Oxidation: The major products are carbonyl compounds.
Substitution: The products depend on the electrophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways . Its ability to undergo oxidation and substitution reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A heterocyclic aromatic compound with similar structural features.
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Another compound in the same class with different functional groups.
Uniqueness
2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one is unique due to its specific amino and ethyl substitutions, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Eigenschaften
137932-41-3 | |
Molekularformel |
C13H12N4O |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-amino-10-ethylpyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C13H12N4O/c1-2-17-10-6-4-3-5-8(10)7-9-11(17)15-13(14)16-12(9)18/h3-7H,2H2,1H3,(H2,14,16,18) |
InChI-Schlüssel |
DUAXLNRDLZEITA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C=C3C1=NC(=NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.